
2,2'-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol is a complex organic compound known for its unique structure and versatile applications. This compound features a 15-membered ring containing oxygen and nitrogen atoms, making it a member of the crown ether family. Its structure allows it to form stable complexes with various metal ions, which is particularly useful in chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol typically involves the reaction of diethanolamine with a suitable dihalide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms in diethanolamine attack the carbon atoms in the dihalide, forming the desired ring structure.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The nitrogen atoms can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and as a model compound for biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the ring structure coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis and in the stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: Similar structure but lacks the diethanol groups.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains an additional oxygen atom in the ring structure.
4,7,10-Trioxa-1,13-tridecanediamine: A smaller ring structure with similar functional groups.
Uniqueness
2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol is unique due to its specific ring size and the presence of diethanol groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions.
Eigenschaften
Molekularformel |
C14H30N2O5 |
|---|---|
Molekulargewicht |
306.40 g/mol |
IUPAC-Name |
2-[13-(2-hydroxyethyl)-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]ethanol |
InChI |
InChI=1S/C14H30N2O5/c17-7-1-15-3-9-19-10-4-16(2-8-18)6-12-21-14-13-20-11-5-15/h17-18H,1-14H2 |
InChI-Schlüssel |
QMZSCQQFTKVCSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN(CCOCCOCCN1CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


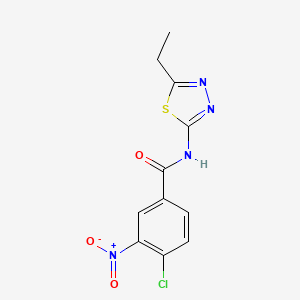
![ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate](/img/structure/B11711712.png)
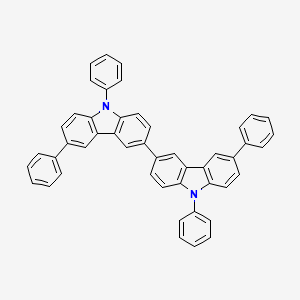
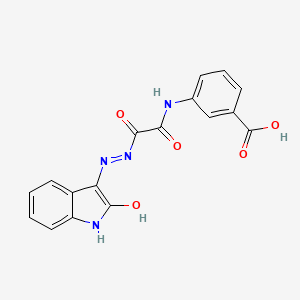
![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide](/img/structure/B11711730.png)
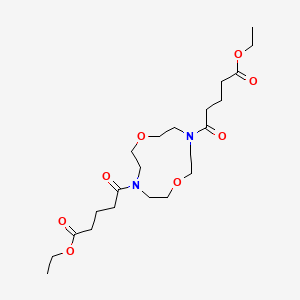
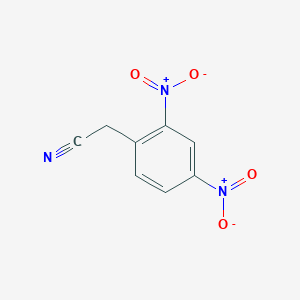
![3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B11711742.png)
![2-[(3Z)-3-hydrazono-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11711747.png)
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)
![7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B11711772.png)
![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)
![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)
